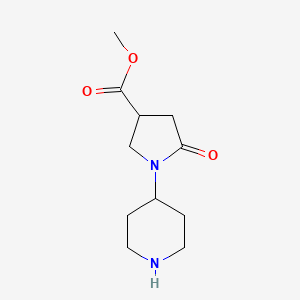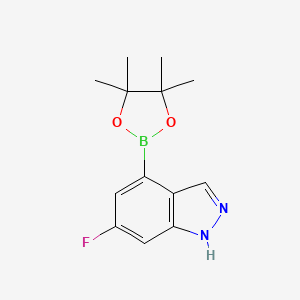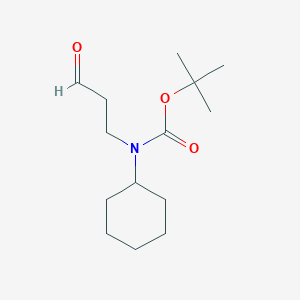
methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
概要
説明
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C6H7BrN2O2 . It has a molecular weight of 219.04 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7BrN2O2/c1-9-3-4 (7)8-5 (9)6 (10)11-2/h3H,1-2H3 .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere at room temperature . .科学的研究の応用
Synthesis and Chemical Properties
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is used in various chemical syntheses. For instance, it is involved in the alkylation of imidazole-4(5)-carboxylic acid derivatives, producing monoalkylation products and 1,3-bis(2-methoxycarbonylmethyl)-4-R-imidazolium bromide (Dumpis et al., 2003). Additionally, its 4-position is lithiated for synthesizing biologically interesting marine alkaloids (Ohta et al., 1994).
Application in Organic Synthesis
This compound is integral in the functionalization of 1-methyl-1H-imidazole-5-carboxylic acid at the C-2 position. It aids in the efficient preparation of various 2-substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates (Collman et al., 2000). Its bromination reaction is used in synthesizing 2-bromo-1-methyl-imidazole, an important intermediate in several chemical processes (Lobana et al., 2011).
In the Synthesis of Bioactive Compounds
The compound is used in the regioselective synthesis of 4,5-diaryl-1-methyl-1H-imidazoles, including derivatives with cytotoxic properties against human tumor cell lines (Bellina et al., 2008). Furthermore, its derivatives have been studied for their antimycotic properties, showing effectiveness against various fungi and bacteria (Heeres & van Cutsem, 1981).
Crystallographic Studies
Crystallographic analysis of its derivatives, such as 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate, provides insights into their molecular structure and potential applications (Wu, Liu, & Ng, 2005).
Other Applications
It's also used in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry, as seen in the synthesis of angiotensin II receptor antagonists (Yanagisawa et al., 1996).
Safety and Hazards
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
作用機序
Target of Action
It is known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to a wide range of effects .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities .
Action Environment
It is known to be stable in an inert atmosphere and at temperatures between 2-8°c .
生化学分析
Biochemical Properties
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for certain enzymes, modulating their activity. The compound’s bromine atom can participate in halogen bonding, influencing the binding affinity and specificity of enzyme-ligand interactions. Additionally, the carboxylate group can form hydrogen bonds with amino acid residues in proteins, further stabilizing these interactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit specific kinases, leading to altered phosphorylation states of target proteins and subsequent changes in cell signaling. It can also modulate the expression of genes involved in metabolic pathways, affecting cellular energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. This binding can occur through various interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to the accumulation of degradation products, which could have different biological activities. Additionally, the compound’s effects on cellular processes may vary depending on the duration of exposure, with short-term effects differing from long-term effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects may also be observed, where the compound’s effects become significant only above a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, it may be transported into cells via specific transporters, where it can then interact with intracellular targets. The compound’s distribution within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism .
特性
IUPAC Name |
methyl 4-bromo-1-methylimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-3-4(7)8-5(9)6(10)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEZBNMDDJUDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693360 | |
| Record name | Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864076-05-1 | |
| Record name | Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

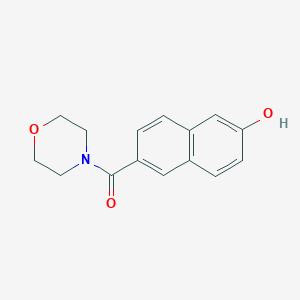
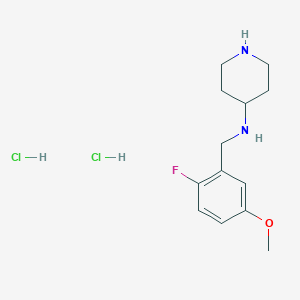
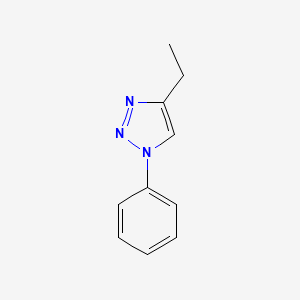

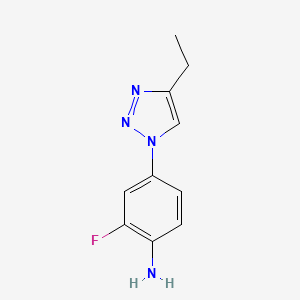
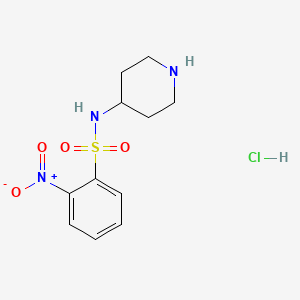

![N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B1394000.png)

